Terutroban

TP receptor binding affinity radioligand binding receptor pharmacology

Researchers requiring unambiguous TP receptor signaling data face a critical compound selection challenge: standard TP antagonists like Ramatroban or Ifetroban introduce CRTh2-mediated or other off-target activities that confound data interpretation. Terutroban eliminates this variable. - Ki = 1.2 nM at human recombinant TP receptor with >1000-fold selectivity over PGD2, PGE2, PGF2α, and PGI2 receptors. - IC50 = 3.5 nM in human platelet aggregation assays, delivering superior functional potency compared to Ifetroban (IC50 = 7-21 nM). - Unique endothelial benefit: enhances NO production by 40% at 10 nM and upregulates eNOS phosphorylation 2.5-fold, an effect absent in Daltroban and SQ 29,548. - Clinically benchmarked reference compound with comprehensive Phase III (PERFORM) safety data. Supplied with rigorous analytical documentation to support regulatory submissions and experimental reproducibility.

Molecular Formula C20H22ClNO4S
Molecular Weight 407.9 g/mol
CAS No. 165538-40-9
Cat. No. B1683094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerutroban
CAS165538-40-9
Synonyms3-((6-amino-(4-chlorobenzenesulfonyl)-2-methyl-5,6,7,8-tetrahydronapht)-1-yl)propionic acid
3-((6R)-6-(((4-chlorophenyl)sulfonyl)amino)-2-methyl-5,6,7,8 tetrahydro-1-naphthalenyl) propanoic acid, sodium salt
S 18204
S-18204
S-18885
S-18886
S18886
terutroban
terutroban, sodium salt
Molecular FormulaC20H22ClNO4S
Molecular Weight407.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O
InChIInChI=1S/C20H22ClNO4S/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24)/t16-/m1/s1
InChIKeyHWEOXFSBSQIWSY-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Terutroban Pharmacological Profile


Terutroban (S-18886) is a selective, orally active thromboxane-prostaglandin (TP) receptor antagonist developed by Servier Laboratories [1]. It binds with high affinity to the human recombinant TP receptor (Ki = 1.2 nM) and inhibits TXA2-mediated platelet aggregation with an IC50 of 3.5 nM in human platelets . Terutroban demonstrates >1000-fold selectivity for TP receptors over other prostanoid receptors (PGD2, PGE2, PGF2α, PGI2) and exhibits an elimination half-life of 6–10 hours [2].

Selective TP receptor antagonist for TXA2 pathway signaling studies
High selectivity profile over other prostanoid receptors supports mechanistic research
Orally active tool compound compatible with in vivo model-response studies

Why Generic Substitution Fails for Terutroban


Terutroban cannot be generically substituted with other TP receptor antagonists due to quantifiable differences in receptor binding affinity, selectivity profile, and downstream functional effects. While compounds such as Ifetroban, Ramatroban, Daltroban, and SQ 29,548 share the TP receptor antagonism mechanism, they exhibit distinct Ki values, off-target binding profiles, and pharmacodynamic outcomes that directly impact experimental reproducibility and translational validity . The following quantitative evidence delineates precisely where Terutroban diverges from its closest analogs, enabling rational compound selection for research or industrial applications.

Ramatroban Dual TP/CRTh2 antagonist activity may confound TP-specific pathway interpretation and introduce off-target signaling.
Ifetroban Reported off-target interactions and lower platelet aggregation inhibition potency may shift assay response context.
Daltroban / SQ 29,548 Absence of comparable endothelial NO modulation data and limited off-target profiling create endpoint interpretation gaps.

Quantitative Evidence: Terutroban vs TP Antagonists


Higher TP Receptor Binding Affinity vs Ramatroban

Terutroban demonstrates a Ki of 1.2 nM for the human recombinant TP receptor in radioligand binding assays . In contrast, Ramatroban exhibits a Ki of 10–13 nM for the same receptor . This represents an approximately 10-fold higher binding affinity for Terutroban relative to Ramatroban.

TP Binding Affinity
Cross-study comparable
Ki 1.2 nM vs Ramatroban 10–13 nM
~10-fold higher affinity; radioligand binding, human recombinant TP receptor
May support target engagement studies at low nanomolar concentrations.
Affinity context requires receptor occupancy validation.
TP receptor binding affinity radioligand binding receptor pharmacology

TP Receptor Selectivity vs Prostanoid Receptors

Terutroban exhibits high selectivity for TP receptors over other prostanoid receptors, with IC50 values >1000 nM for PGD2, PGE2, PGF2α, and PGI2 receptors . In contrast, Ramatroban acts as a dual antagonist, also binding to the CRTh2 (DP2) receptor , and Ifetroban has reported off-target interactions . Quantitative off-target binding data for Daltroban and SQ 29,548 are not available at comparable resolution.

Prostanoid Selectivity
Class-level inference
>1000-fold over PGD2, PGE2, PGF2α, PGI2 receptors
In vitro binding; off-target data for Daltroban, SQ 29,548 not at comparable resolution
Supports TP-specific pathway interpretation with minimal prostanoid crosstalk.
Selectivity window context; full panel characterization pending.
receptor selectivity off-target profiling prostanoid receptors

Higher Platelet Aggregation Potency vs Ifetroban

In human platelet functional assays, Terutroban inhibits TXA2-induced TP receptor activation with an IC50 of 3.5 nM . Ifetroban, in comparable assays, inhibits U-46619-induced platelet aggregation with IC50 values of 7 nM and 21 nM . This represents an approximately 2- to 6-fold higher functional potency for Terutroban relative to Ifetroban in human platelet systems.

Platelet Aggregation
Cross-study comparable
IC50 3.5 nM vs Ifetroban 7–21 nM
2- to 6-fold higher inhibition; U-46619-induced human platelet assays
Reported stronger TXA2-pathway blockade in platelet functional models.
Assay-to-assay variability may influence potency ranking.
platelet aggregation functional antagonism TXA2 signaling

Endothelial NO Production Enhancement

In human umbilical vein endothelial cells (HUVECs), Terutroban at 10 nM increases endothelial nitric oxide (NO) production by 40% (measured by Griess reaction) and upregulates eNOS phosphorylation (Ser1177) by 2.5-fold . This endothelial-enhancing effect is not reported for comparator TP antagonists Daltroban or SQ 29,548 under similar experimental conditions.

Endothelial NO
Class-level inference
40% NO increase at 10 nM; 2.5-fold eNOS phosphorylation
HUVECs, Griess reaction, Western blot; Daltroban/SQ 29,548 no data
Reported endothelial NO modulation may differentiate from other TP antagonists.
Effect requires replication across endothelial models.
endothelial function nitric oxide vascular biology

Efficacy vs Aspirin in PERFORM Trial

The Phase III PERFORM trial (N=19,119) randomized patients with recent ischemic stroke or TIA to Terutroban 30 mg/day or aspirin 100 mg/day [1]. The trial was prematurely stopped after interim analysis showed no significant difference in the primary composite endpoint of ischemic stroke, myocardial infarction, or vascular death [2]. Terutroban did not demonstrate superiority over aspirin, defining its clinical efficacy boundary in secondary stroke prevention.

PERFORM Trial
Head-to-head
No significant difference vs aspirin 100 mg/day
Phase III, N=19,119, secondary stroke prevention; trial stopped for futility
Defines endpoint context for translational research programs.
Clinical endpoint interpretation; not for therapeutic guidance.
clinical trial secondary prevention ischemic stroke

Terutroban Application Scenarios


High TP Receptor Occupancy, Low Off-Target Effects

Given Terutroban's high binding affinity (Ki = 1.2 nM) and >1000-fold selectivity over off-target prostanoid receptors , it is the preferred tool compound for studies investigating TP receptor-specific signaling pathways, platelet activation mechanisms, or TXA2-mediated vascular responses where off-target effects could confound interpretation. Researchers using Ramatroban or Ifetroban may encounter CRTh2-mediated or other off-target activities that complicate data interpretation .

Platelet Aggregation Assays with High Potency

Terutroban's superior functional potency in human platelet aggregation assays (IC50 = 3.5 nM) compared to Ifetroban (IC50 = 7–21 nM) makes it the compound of choice for studies requiring robust inhibition of TXA2-mediated platelet activation at low concentrations. This is particularly relevant for high-throughput screening, ex vivo platelet function testing, or in vivo thrombosis models where compound solubility and dosing volume are limiting factors.

Endothelial Function and Atheroprotection

Terutroban's unique ability to enhance endothelial NO production (40% increase at 10 nM) and upregulate eNOS phosphorylation (2.5-fold) distinguishes it from other TP antagonists like Daltroban and SQ 29,548, which lack reported endothelial-enhancing effects. This makes Terutroban the optimal choice for research programs focused on endothelial dysfunction, atherosclerosis, or vascular protection where both TP antagonism and endothelial modulation are desired.

Preclinical Programs with Clinical Benchmarking

The PERFORM trial provides a definitive clinical benchmark for Terutroban's efficacy and safety profile in secondary stroke prevention [1]. For translational research programs evaluating novel TP antagonists or combination therapies, Terutroban serves as a well-characterized reference compound with extensive human safety data from a large Phase III trial, enabling direct comparison of preclinical efficacy against a clinically validated baseline.

Application
Selection Property
Validation Focus
TP receptor signaling pathway studies
High selectivity profile over prostanoid receptors
Off-target prostanoid receptor binding review
TXA2-mediated platelet activation research
Reported inhibition potency in platelet assays
Functional TXA2 pathway response endpoint
Endothelial function and vascular biology studies
Endothelial NO production modulation
eNOS phosphorylation and NO production endpoints
Translational research with reference compound
Clinical endpoint context from PERFORM trial
Secondary stroke prevention endpoint review

Technical Documentation Hub

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35 linked technical documents
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